molecular formula C15H16O3 B6371879 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% CAS No. 1261917-33-2

4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371879
CAS RN: 1261917-33-2
M. Wt: 244.28 g/mol
InChI Key: DHLYSRPKGDHDRB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% (4-DMP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 108-110°C and a molecular weight of 178.21 g/mol. 4-DMP is a widely used compound in scientific research due to its versatility and its ability to interact with a variety of biological molecules. It has been used in a variety of applications, such as drug synthesis, drug delivery, and environmental remediation.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is not completely understood. However, it is believed that it interacts with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. It is also believed that it can bind to certain pollutants and render them harmless.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% are not well understood. However, it has been shown to interact with certain biological molecules, such as proteins and enzymes, and can bind to certain pollutants and render them harmless.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in lab experiments is its versatility. It can be used in a variety of applications, such as drug synthesis, drug delivery, and environmental remediation. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. The main limitation of using 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in lab experiments is that its mechanism of action is not completely understood.

Future Directions

Future research should focus on further elucidating the mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% and its interactions with biological molecules. Additionally, further research should focus on the potential applications of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in drug delivery and environmental remediation. Additionally, further research should focus on the potential toxicity of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% and its effects on human health. Finally, further research should focus on the potential for 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% to be used in the synthesis of other organic compounds.

Synthesis Methods

4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% can be synthesized in a variety of ways. One of the most commonly used methods is the condensation reaction of 2,5-dimethoxyphenol and 2-methylphenol in the presence of a strong acid catalyst. This reaction typically takes place in an aqueous solution at a temperature of around 100°C. The condensation reaction produces the desired product in a yield of 95%.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of drugs and other organic compounds. It has also been used in drug delivery systems, as it has the ability to interact with a variety of biological molecules. Additionally, it has been used in environmental remediation, as it has the ability to bind to certain pollutants and render them harmless.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)16)13-9-12(17-2)5-7-15(13)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLYSRPKGDHDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683908
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-33-2
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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